molecular formula C21H22N2O2S B2937666 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313515-64-9

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2937666
CAS No.: 313515-64-9
M. Wt: 366.48
InChI Key: DCVNOQAWHLHUBL-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a substituted 1,3-thiazole ring. The thiazole ring is substituted with a methyl group at position 5 and a phenyl group at position 4, which may contribute to steric and electronic effects critical for target binding.

Properties

IUPAC Name

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-4-14-25-18-12-10-17(11-13-18)20(24)23-21-22-19(15(2)26-21)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNOQAWHLHUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the reaction of 2-aminothiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amine derivatives .

Scientific Research Applications

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and induction of cell death in cancer cells .

Comparison with Similar Compounds

Substituents on the Benzamide Moiety

  • The fluoro analog may exhibit altered metabolic stability due to reduced susceptibility to oxidative degradation .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Substituting the benzamide’s para position with a phenoxy group instead of butoxy increases steric bulk, leading to a 129.23% activity enhancement in unspecified assays, likely due to improved target engagement or solubility .

Modifications to the Thiazole Ring

  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Introducing a morpholinomethyl group at position 5 of the thiazole enhances water solubility via tertiary amine protonation, while the pyridinyl group at position 4 may facilitate π-π stacking interactions with aromatic residues in enzyme active sites .
  • EMAC2060/EMAC2061 (): These compounds feature methoxy and dichlorophenyl substituents on the thiazole-hydrazone scaffold.

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported ~1670–1680 (estimated) 7.3–7.7 (m, aromatic H), 1.0–1.5 (t, butoxy)
4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide () N/A 1606 (C=O) 7.95 (d, isoxazole-H), 8.13 (d, isoxazole-H)
8a () 290 1679, 1605 2.49 (s, CH₃), 8.39 (d, ArH)

Biological Activity

The compound 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a member of the benzamide class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H22N2OS\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}\text{S}

This structure includes a thiazole ring, which is known for its pharmacological significance. The presence of the butoxy group enhances lipophilicity, potentially improving the compound's bioavailability.

Research indicates that compounds similar to this compound often exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Induction of Apoptosis : Some studies have shown that thiazole-containing compounds can trigger apoptosis in cancer cells. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties against various pathogens, including bacteria and fungi. This activity is believed to arise from interference with microbial metabolic pathways .

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzamide derivatives. For instance:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Similar Thiazole DerivativeU87 (Glioblastoma)45.2 ± 13.0Inhibits cell proliferation
Benzamide RibosideCCRF-CEM (Leukemia)>100Inhibits DHFR

These findings suggest that the compound may possess potent anticancer activity, comparable to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented:

CompoundPathogenMIC (mg/mL)
This compoundStaphylococcus aureus0.015
Benzothiazole DerivativeE. coli0.025

This data indicates that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI examined various benzamide derivatives and their effects on cancer cell lines. The findings highlighted that certain substitutions on the benzamide backbone significantly enhanced cytotoxicity against MCF7 cells .
  • Antimicrobial Evaluation : Research conducted on a series of thiazole derivatives demonstrated strong activity against resistant strains of bacteria, suggesting that modifications in the side chains could lead to improved efficacy against infections .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide?

Answer:
The synthesis typically involves coupling a benzamide derivative with a functionalized thiazole moiety. Key steps include:

  • Reagent Selection : Use 5-methyl-4-phenyl-1,3-thiazol-2-amine as the nucleophile and 4-butoxybenzoyl chloride as the electrophile in pyridine or another aprotic solvent to facilitate amide bond formation .
  • Reaction Monitoring : Track progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and confirm completion by the disappearance of starting materials .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol/ethanol yields high-purity product. Validate purity using elemental analysis (C, H, N) and HPLC .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~1500–1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify butoxy chain protons (δ 0.9–1.7 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Assign carbonyl (δ ~165–170 ppm), thiazole carbons (δ 110–160 ppm), and aromatic carbons .
  • X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm dihedral angles between the benzamide and thiazole rings .

Advanced: How can molecular docking studies predict the binding affinity of this compound to target enzymes?

Answer:

  • Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) due to the thiazole-amide scaffold’s known interaction with electron-transfer enzymes .
  • Docking Workflow :
    • Protein Preparation : Obtain the enzyme’s crystal structure (e.g., PDB ID 1DLS) and optimize protonation states using tools like AutoDock Tools .
    • Ligand Parameterization : Assign partial charges to the compound using semi-empirical methods (e.g., AM1-BCC).
    • Pose Analysis : Evaluate binding modes (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic sites) .
  • Validation : Compare docking scores (e.g., ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization :
    • Enzyme Source : Use recombinant enzymes (e.g., human vs. bacterial PFOR) to isolate species-specific effects .
    • Control Compounds : Include reference inhibitors (e.g., nitazoxanide) to calibrate activity thresholds .
  • Orthogonal Assays : Pair enzymatic inhibition data with cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) to confirm target specificity .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify pharmacophore contributions .

Basic: What purity assessment protocols are critical during synthesis?

Answer:

  • Elemental Analysis : Ensure <0.4% deviation between calculated and observed C/H/N percentages .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity with a single peak retention time .
    • TLC : Monitor reactions with Rf values consistent with reference standards .
  • Thermal Analysis : Perform DSC to confirm a sharp melting point (e.g., 180–185°C) without decomposition .

Advanced: How does electronic structure influence the compound’s reactivity and stability?

Answer:

  • Computational Analysis :
    • DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict redox behavior. Lower gaps correlate with higher reactivity .
    • Electrostatic Potential Maps : Identify nucleophilic regions (e.g., thiazole N-atom) and electrophilic sites (e.g., benzamide carbonyl) .
  • Solid-State Stability : Hydrogen bonding (N–H⋯N) and π-π stacking in the crystal lattice reduce hygroscopicity and enhance thermal stability .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

  • Stepwise Optimization :
    • Thiazole Formation : Use Hantzsch thiazole synthesis with thiourea and α-haloketones (yield ~70–80%) .
    • Amide Coupling : Employ EDCI/HOBt in DMF to minimize racemization (yield ~85–90%) .
  • Catalyst Screening : Test Cu(I)/ligand systems for click chemistry steps (e.g., triazole formation) to achieve >90% conversion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Advanced: How can researchers correlate in vitro activity with in vivo pharmacokinetics?

Answer:

  • ADMET Profiling :
    • Lipophilicity : Measure logP (e.g., ~3.5) to predict membrane permeability .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Pharmacokinetic Modeling : Use compartmental models to estimate bioavailability (F > 50%) and half-life (t₁/₂ > 6 hrs) based on plasma protein binding (%PPB < 90%) .

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